molecular formula C11H9I3N2O4 B1662528 Iotalamic acid CAS No. 2276-90-6

Iotalamic acid

Cat. No. B1662528
CAS RN: 2276-90-6
M. Wt: 613.91 g/mol
InChI Key: UXIGWFXRQKWHHA-UHFFFAOYSA-N
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Description

Iotalamic acid, also known as Iothalamic acid, is an iodine-containing organic anion used as a diagnostic contrast agent . It is sold under the brand name Conray . It is available in the form of its salts, sodium iotalamate, and meglumine iotalamate . It can be administered intravenously or intravesically (into the urinary bladder) .


Molecular Structure Analysis

The molecular formula of Iotalamic acid is C11H9I3N2O4 . The average mass is 613.916 Da and the monoisotopic mass is 613.769592 Da . The systematic name is 3-Acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid .

Scientific Research Applications

Excretory Urography

  • Application : Iotalamic acid is used in excretory urography, a type of medical imaging procedure that examines the urinary tract .
  • Methods : The contrast agent can be given intravenously . It is rapidly transported through the circulatory system to the kidneys and is excreted unchanged in the urine by glomerular filtration .
  • Results : The contrast provided by the agent allows for clear imaging of the urinary tract, aiding in the diagnosis of urinary tract disorders .

Cerebral Angiography

  • Application : Iotalamic acid is used in cerebral angiography, a procedure that visualizes the blood vessels in and around the brain .
  • Methods : The contrast agent is injected into the patient’s bloodstream and travels to the brain, where it helps to highlight the blood vessels during imaging .
  • Results : This allows for the detection and evaluation of various conditions such as aneurysms, arteriovenous malformations, and stroke .

Peripheral Arteriography

  • Application : Iotalamic acid is used in peripheral arteriography, a procedure that images the blood vessels in the periphery of the body .
  • Methods : The contrast agent is injected into the patient’s bloodstream, where it travels to the peripheral arteries .
  • Results : This allows for the visualization of blockages or narrowing in the peripheral arteries, aiding in the diagnosis of peripheral artery disease .

Venography

  • Application : Iotalamic acid is used in venography, a procedure that images the veins in the body .
  • Methods : The contrast agent is injected into the patient’s bloodstream, where it travels to the veins .
  • Results : This allows for the visualization of blood clots or other abnormalities in the veins .

Arthrography

  • Application : Iotalamic acid is used in arthrography, a procedure that images the joints .
  • Methods : The contrast agent is injected directly into the joint space .
  • Results : This allows for the visualization of joint structures, aiding in the diagnosis of joint disorders .

Computed Tomographic Scans

  • Application : Iotalamic acid is used to enhance computed tomographic scans performed for detection and evaluation of lesions in the liver, pancreas, kidneys, abdominal aorta, mediastinum, abdominal cavity, and retroperitoneal space .
  • Methods : The contrast agent is given intravenously . It is rapidly transported through the circulatory system to the organs and tissues of interest .
  • Results : The contrast provided by the agent allows for clear imaging of the organs and tissues, aiding in the detection and evaluation of lesions .

Intravesical Administration

  • Application : Iotalamic acid can be given intravesically (into the urinary bladder) .
  • Methods : The contrast agent is directly administered into the urinary bladder .
  • Results : This method is used for imaging and diagnosing bladder conditions .

Evaluation of Glomerular Filtration

  • Application : A radioactive formulation of Iotalamic acid (brand name Glofil-125) is indicated for evaluation of glomerular filtration in the diagnosis or monitoring of people with kidney disease .
  • Methods : The radioactive contrast agent is given intravenously .
  • Results : This allows for the assessment of kidney function, particularly the rate at which the kidneys filter blood .

Nanotechnological Experiments

  • Application : Iotalamic acid has been suggested to have potential applications in nanotechnology .
  • Methods : The specific methods would depend on the particular nanotechnological experiment .
  • Results : The behaviors of nucleic acids in Iotalamic acid detailed in the research should be useful in the design of nucleic acids to use as biological and nanotechnological tools .

Intravesical Administration

  • Application : Iotalamic acid can be given intravesically (into the urinary bladder) .
  • Methods : The contrast agent is directly administered into the urinary bladder .
  • Results : This method is used for imaging and diagnosing bladder conditions .

Evaluation of Glomerular Filtration

  • Application : A radioactive formulation of Iotalamic acid (brand name Glofil-125) is indicated for evaluation of glomerular filtration in the diagnosis or monitoring of people with kidney disease .
  • Methods : The radioactive contrast agent is given intravenously .
  • Results : This allows for the assessment of kidney function, particularly the rate at which the kidneys filter blood .

Nanotechnological Experiments

  • Application : Iotalamic acid has been suggested to have potential applications in nanotechnology .
  • Methods : The specific methods would depend on the particular nanotechnological experiment .
  • Results : The behaviors of nucleic acids in Iotalamic acid detailed in the research should be useful in the design of nucleic acids to use as biological and nanotechnological tools .

properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGWFXRQKWHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1225-20-3 (mono-hydrochloride salt)
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023164
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iotalamic acid

CAS RN

2276-90-6
Record name Iothalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2276-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iothalamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IOTHALAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iothalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
AL Schneider, S Tisler, H Schell, T Matthée… - DESALINATION Water …, 2017 - academia.edu
… In this study, reaction rates for iotalamic acid were five times higher than those for iohexol. In previous studies, higher rate constants were explained by better adsorption of more …
Number of citations: 5 www.academia.edu
U Täuber, HJ Weinmann, M Panzer… - Arzneimittel …, 1986 - europepmc.org
… The distribution pattern was similar to that of classical X-ray contrast agents like diatrizoate and iotalamic acid. Gd-DTPA was not able to pass blood-brain and placental barriers. There …
Number of citations: 24 europepmc.org
S Allard, J Criquet, A Prunier, C Falantin, A Le Person… - Water research, 2016 - Elsevier
… Additionally, Ɛ 254 for iotalamic acid and diatrizoic acid were determined to be 19,100 and … ICM (IOP, iopamidol, iohexol, iotalamic acid and diatrizoic acid) led to the degradation of …
Number of citations: 37 www.sciencedirect.com
T Gomi, M Hasegawa - Side Effects of Drugs Annual, 2014 - Elsevier
… of the January 2012 to June 2013 publications on radiological contrast agents and radiopharmaceuticals covers iodinated water-soluble contrast media (diatrizoate, iotalamic acid, …
Number of citations: 5 www.sciencedirect.com
P Lipp, F Sacher, G Baldauf - Desalination and Water Treatment, 2010 - Taylor & Francis
… iohexol, iopamidol, iopanoic acid, iotalamic acid, ioxaglic acid and ioxitalamic acid) were purchased from Promochem while amidotrizoic acid (diatrizoic acid) was from Sigma-Aldrich …
Number of citations: 41 www.tandfonline.com
M Suzuki, Y Harada, M Ishida, H Wada… - The Journal of …, 1985 - cambridge.org
… A positive contrast ventriculogram using iotalamic acid showed occlusion of the cerebral (Sylvian) aqueduct. All of these results are suggestive of benign, non-neoplastic aqueductal …
Number of citations: 7 www.cambridge.org
T Deblonde, C Cossu-Leguille, P Hartemann - International journal of …, 2011 - Elsevier
… The few data for molecules with low concentrations like Fenofibric acid, Indomethacin and Iotalamic acid (contrast product) may explain the negative results. All studied WWTPs …
Number of citations: 400 www.sciencedirect.com
CK Schmidt, FT Lange, HJ Brauch - Water Science and Technology …, 2007 - iwaponline.com
In industrialized and urban areas, surface waters are to a high level exposed to anthropogenic environmental impacts and are therefore often contaminated with a wide spectrum of …
Number of citations: 78 iwaponline.com
L Sorti, F Vitulano, C Carbone, F Uggeri… - Current Opinion in …, 2023 - Elsevier
This work provides a critical review of the most recent works in electrochemical remediation of wastewater-containing contrast media, which are very concerning pollutants that are …
Number of citations: 2 www.sciencedirect.com
J Hua, P An, J Winter, C Gallert - Water Research, 2003 - Elsevier
… as lipid lowering agents (eg benzafibrate), analgetic agents (eg Diclofenac, Ibuprofen, Naproxen) or X-ray media (eg Iopromide, Iomeprol, Amidotrizoic acid, Iohexol or Iotalamic acid), …
Number of citations: 96 www.sciencedirect.com

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